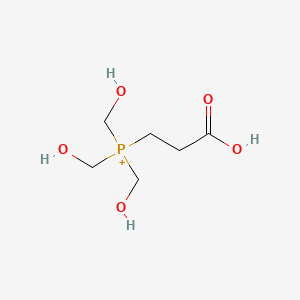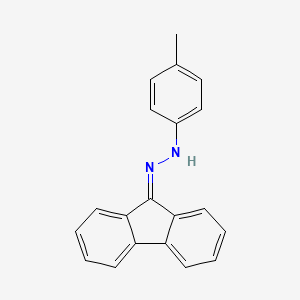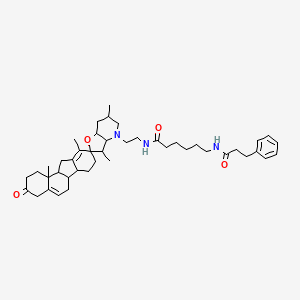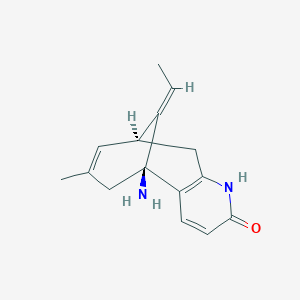
Tetrachloro-BPF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloro-BPF is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group, making it a versatile compound in both synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro-BPF typically involves the chlorination of phenolic compounds. One common method is the reaction of 2,6-dichlorophenol with formaldehyde and hydrochloric acid under controlled conditions. This reaction yields the desired compound through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to the efficiency of the production process.
化学反応の分析
Types of Reactions
Tetrachloro-BPF undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated phenols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
Tetrachloro-BPF has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Tetrachloro-BPF involves its interaction with cellular components. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to oxidative stress and cell death. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
類似化合物との比較
Similar Compounds
2,6-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl group and phenylmethyl substitution.
Dichlorophenolindophenol: A related compound used as a redox dye in various biochemical assays.
Uniqueness
Tetrachloro-BPF is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and hydroxyl group make it a versatile compound with a wide range of applications.
特性
IUPAC Name |
2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDRXSVRSCMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

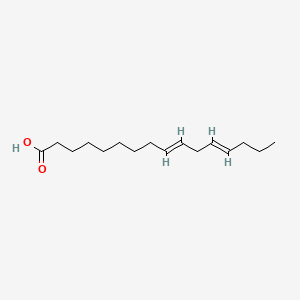
![N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B1231426.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
